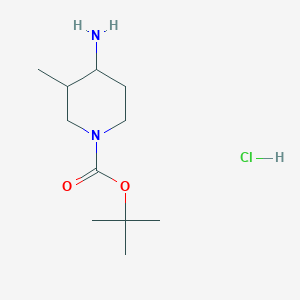

cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride

Description

cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride (CAS: 1609403-03-3) is a piperidine derivative with a molecular formula of C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol . The compound features a cis-configuration, where the amino group at position 4 and the methyl group at position 3 are on the same side of the piperidine ring. The tert-butyl carbamate group serves as a protective moiety, commonly utilized in pharmaceutical synthesis to enhance stability or modulate reactivity. As a hydrochloride salt, it is likely employed as an intermediate in drug discovery, particularly for bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

tert-butyl 4-amino-3-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRKUDHNJGUHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate Core

The core piperidine structure can be synthesized via several routes, including:

Organometallic and Radical Cyclization Approaches: According to extensive research on substituted piperidines, aziridine ring-opening via radical rearrangement and palladium-catalyzed cyclizations have been employed to construct substituted piperidines with high stereoselectivity. For example, aziridines undergo radical rearrangement with tri-n-butyltin hydride and AIBN to form piperidines with controlled substitution patterns, including methyl groups at the 3-position and amino groups at the 4-position.

Amino Acid Derived Routes: Starting from chiral amino acids such as L-serine or L-aspartic acid, protected intermediates can be converted to piperidine derivatives through sequences involving protection, halogenation, and cyclization. This method allows for enantiomerically pure products and control over stereochemistry.

Reductive Amination: Reductive amination of 4-oxopiperidine derivatives with amines is a common method to introduce the amino group at the 4-position. For example, tert-butyl 4-oxopiperidine-1-carboxylate can be reacted with aldehydes or amines under reductive amination conditions to yield 4-amino substituted piperidines.

Introduction of the tert-Butyl Carbamate (Boc) Protecting Group

- The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine or sodium bicarbonate, to protect the piperidine nitrogen. This step is often performed after the piperidine ring is constructed and the amino substituents are installed to prevent side reactions.

Stereochemical Control: Obtaining the cis-Isomer

The cis configuration of 4-amino-3-methylpiperidine is achieved by stereoselective synthesis or by selective hydrogenation and cyclization steps. For example, hydrogenation of aminoenones or cross-metathesis followed by domino reduction-cyclization can furnish cis-pipecolates with high diastereoselectivity.

Diastereoselective synthesis has been reported using chiral ligands and catalysts to favor the cis-isomer during key bond-forming steps.

Formation of the Hydrochloride Salt

- The free base tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethyl acetate). This salt formation enhances the compound’s stability and facilitates purification.

Representative Synthetic Procedure (Literature-Based)

Analytical and Monitoring Techniques

Reaction Monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress, especially during deprotection and reductive amination steps.

Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, and high-resolution mass spectrometry (HRMS) confirm the structure and purity of intermediates and final products.

Stereochemical Purity: Diastereomeric ratios can be determined by chiral HPLC or NMR analysis, ensuring the cis-isomer predominates.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activity and interactions with biological targets.

Medicine:

- Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Several structurally related compounds (Table 1) highlight key differences in ring systems, substituents, and functional groups, which influence their physicochemical and biological properties:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride | 1609403-03-3 | C₁₁H₂₃ClN₂O₂ | 250.77 | Piperidine, amino, tert-butyl carbamate |

| Cis-Tert-Butyl 3-(Aminomethyl)-4-Methylpyrrolidine-1-Carboxylate (SY124371) | N/A | C₁₂H₂₂N₂O₂ | 226.32 | Pyrrolidine, aminomethyl, tert-butyl carbamate |

| cis-4-Methylpyrrolidin-3-ol Hydrochloride | N/A | C₅H₁₂ClNO | 137.61 | Pyrrolidine, hydroxyl, methyl |

| cis-3-Fluoro-4-methoxypyrrolidine Hydrochloride | 1638761-46-2 | C₅H₁₁ClFNO | 155.60 | Pyrrolidine, fluoro, methoxy |

Key Observations:

Ring Size : The target compound’s piperidine ring (6-membered) vs. pyrrolidine (5-membered) in analogues affects conformational flexibility and steric interactions .

Substituent Effects: The tert-butyl carbamate group in the target compound enhances steric bulk and solubility compared to simpler hydroxyl or methoxy groups in analogues. Aminomethyl groups (SY124371) may increase basicity and hydrogen-bonding capacity relative to the target’s primary amino group.

Physicochemical and Spectral Properties

- Polarity: Hydroxyl or fluorine substituents (e.g., in 1638761-46-2) increase polarity, likely reducing lipid solubility compared to the target’s tert-butyl-protected amino group.

- NMR Chemical Shifts : Analogous to ’s findings on sulfated polysaccharides, substituent electronegativity (e.g., fluorine) would downfield-shift adjacent proton resonances in NMR spectra . For instance, the tert-butyl group in the target compound may shield nearby protons, whereas electron-withdrawing groups (e.g., -F) deshield them.

Biological Activity

cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. With the molecular formula and a molecular weight of 214.31 g/mol, this compound is often utilized in the synthesis of various bioactive molecules.

The primary mechanism of action for cis-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate involves its role as a protecting group for amines during chemical reactions. The tert-butyl group serves to shield the amine functionality, preventing unwanted side reactions. Under acidic conditions, this protecting group can be removed to release the free amine, which can then participate in further reactions.

Biological Applications

This compound has been investigated for its potential applications in several areas:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds, including Janus kinase (JAK) inhibitors, which are important in treating autoimmune diseases and cancers.

- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, particularly against amyloid-beta toxicity associated with Alzheimer's disease .

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of cis-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate:

- Neuroprotective Effects : Research indicates that certain piperidine derivatives can inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress. For example, a related compound demonstrated significant inhibition of β-secretase and acetylcholinesterase, suggesting potential therapeutic roles in neurodegenerative diseases .

- Cell Viability Studies : In vitro studies have shown that compounds similar to cis-tert-butyl 4-amino-3-methylpiperidine can enhance cell viability in astrocytes exposed to amyloid-beta peptides. This suggests a protective mechanism against neurotoxicity .

Case Studies

A case study involving a structurally similar compound (M4) demonstrated its ability to reduce inflammatory markers such as TNF-α in astrocytes treated with amyloid-beta. While M4 showed moderate protective effects, it was noted that the efficacy was not statistically significant compared to established treatments like galantamine.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Q & A

Basic: What synthetic strategies are recommended for achieving stereochemical control in the synthesis of cis-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride?

Answer:

Stereochemical control in piperidine derivatives often relies on protecting group strategies and selective functionalization. For example, tert-butyldimethylsilyl (TBS) or tert-butyloxycarbonyl (Boc) groups can shield reactive sites during amination or carboxylation steps. Evidence from analogous syntheses (e.g., azide formation via NaN₃ in DMF and tosylate preparation using p-toluenesulfonyl chloride in pyridine ) highlights the importance of reaction kinetics and solvent polarity. Key steps include:

- Tosylation : Slow tosylate formation (48 hours, 53–68% yields) under anhydrous conditions to preserve stereochemistry .

- Azide substitution : Faster conversion for trans-isomers (99% yield) compared to cis-isomers (91%) in DMF, suggesting solvent effects on transition states .

Recommendation : Use chiral auxiliaries or enantioselective catalysts during ring closure or amination to enhance cis-selectivity. Monitor reactions via TLC or HPLC to track stereochemical integrity.

Basic: What safety protocols should be followed when handling this compound?

Answer:

While direct toxicity data for this compound is limited, analogous piperidine derivatives exhibit acute toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory hazards . Recommended precautions:

- PPE : Nitrile gloves, lab coat, and sealed goggles; respiratory protection (e.g., NIOSH P95 masks) for aerosol-prone steps .

- Storage : Dry conditions (<28°C), inert atmosphere to prevent hydrolysis .

- Spill management : Avoid dust generation; use non-sparking tools for solid residues .

Advanced: How can the cis-configuration and purity of this compound be rigorously confirmed?

Answer:

- X-ray crystallography : Gold standard for absolute stereochemical assignment. SHELX software (e.g., SHELXL for refinement) can resolve cis/trans isomerism via crystallographic data .

- NMR : Compare coupling constants (e.g., ) in H NMR; axial vs. equatorial proton environments differ for cis/trans. C NMR can confirm Boc group integrity.

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomeric impurities.

Advanced: What computational approaches predict the compound’s stability under varying pH or temperature?

Answer:

- DFT calculations : Model protonation states of the piperidine nitrogen under acidic conditions. Predict degradation pathways (e.g., Boc deprotection at low pH).

- Molecular dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies.

- Accelerated stability studies : Validate predictions experimentally by monitoring decomposition via LC-MS at elevated temperatures (40–60°C) and pH 2–12.

Basic: How can racemization be minimized during synthesis?

Answer:

- Low-temperature reactions : Conduct amination or carboxylation at 0–5°C to reduce kinetic energy-driven racemization.

- Inert atmosphere : Use N₂/Ar to prevent oxidative side reactions.

- Protecting groups : Boc groups stabilize intermediates against nucleophilic attack, as seen in analogous syntheses .

Advanced: What contradictions exist in the compound’s reported stability, and how can they be resolved?

Answer:

Discrepancies in stability may arise from varying experimental conditions (e.g., solvent, humidity). For example:

- Acidic conditions : Boc groups hydrolyze rapidly below pH 3, but steric hindrance from tert-butyl may delay degradation.

- Thermal stability : Conflicting melting point data (unreported in evidence) necessitate differential scanning calorimetry (DSC) or TGA analysis.

Resolution : Conduct controlled stress testing with standardized buffers and temperatures, followed by LC-MS quantification of degradation products.

Basic: What real-time analytical methods validate key synthetic steps?

Answer:

- TLC : Monitor tosylation/azidation using UV-active spots (e.g., ninhydrin for amines) .

- In-situ FTIR : Track carbonyl (Boc) or azide (2100 cm⁻¹) peaks to confirm reaction progress.

- LC-MS : Detect intermediates with high sensitivity; compare observed [M+H]⁺ ions to theoretical masses.

Advanced: How does the Boc group influence solubility and reactivity in downstream reactions?

Answer:

- Solubility : The Boc group enhances solubility in apolar solvents (e.g., DCM, THF), facilitating nucleophilic substitutions.

- Reactivity : Protects the amine from unwanted alkylation/acylation. Deprotection with TFA/water releases the free amine for further functionalization.

Trade-off : Bulky tert-butyl may sterically hinder reactions at adjacent carbons; consider alternative protectants (e.g., Fmoc) for sterically crowded systems.

Basic: What chromatographic methods ensure stereochemical purity during purification?

Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for preliminary purification.

- Chiral preparative HPLC : Optimize with Chiralcel® OD-H columns (hexane:ethanol 90:10, 1 mL/min) to isolate enantiomers.

- Ion-exchange chromatography : Separate hydrochloride salts from neutral impurities using Dowex® resins.

Advanced: What mechanistic insights explain the slower cis-tosylate formation compared to trans isomers?

Answer:

Steric hindrance in cis-configurations may slow tosylation due to unfavorable transition-state geometry. Evidence shows cis-tosylates form in 53% yield vs. 68% for trans after 48 hours . Computational modeling (e.g., DFT) can visualize torsional strain during nucleophilic attack. Recommendation : Use bulky bases (e.g., 2,6-lutidine) to stabilize transition states or increase reaction temperature (40–50°C) to overcome kinetic barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.